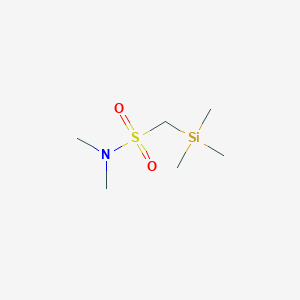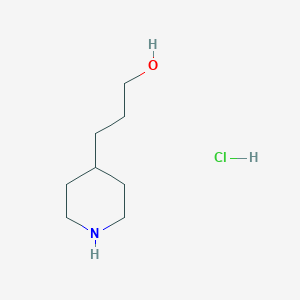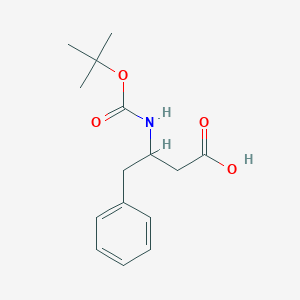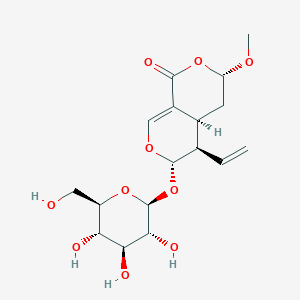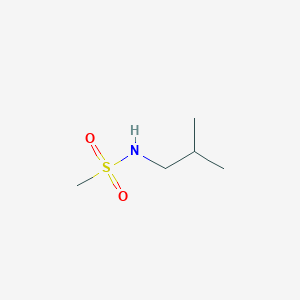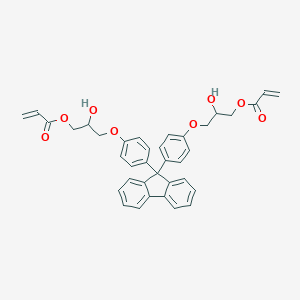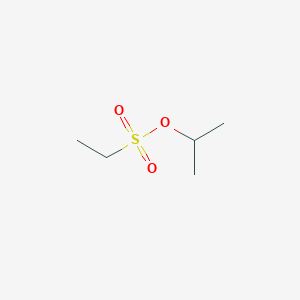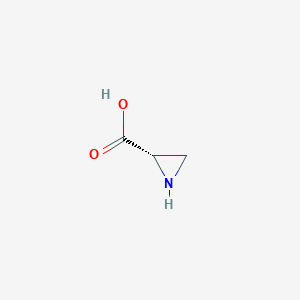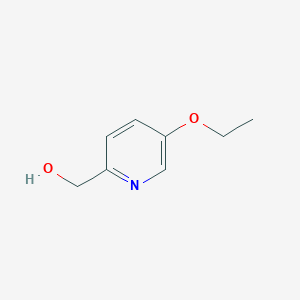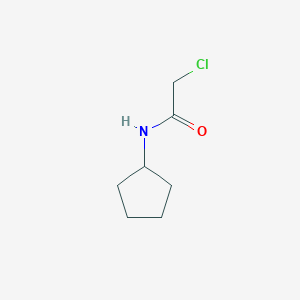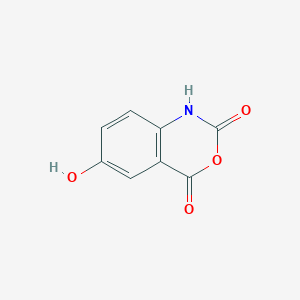
1,6-ナフチリジン-2-カルボン酸
概要
説明
1,6-Naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.
科学的研究の応用
1,6-Naphthyridine-2-carboxylic acid has a wide range of scientific research applications, including:
作用機序
Target of Action
It’s known that naphthyridines have a broad spectrum of biological applications . They are used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .
Mode of Action
Naphthyridines are known to exhibit a variety of pharmacological activities such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Biochemical Pathways
Naphthyridines are known to inhibit 3-phosphoinositide-dependent kinase-1, topoisomerase i, and exhibit dna-intercalating properties .
Pharmacokinetics
The molecular docking and in silico pharmacokinetic predictions provide a detailed understanding for utilizing the dibenzo [b,h] [1,6]naphthyridine scaffold in future drug discovery and development of pdk1 inhibitors .
Result of Action
Naphthyridines are known to exhibit cytotoxicity against cancer cells .
生化学分析
Biochemical Properties
1,6-Naphthyridine-2-carboxylic acid interacts with various enzymes and proteins, contributing to its diverse biochemical roles. For instance, it has been identified as a novel scaffold for the inhibition of c-Met kinase, a key player in cancer activity . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Cellular Effects
1,6-Naphthyridine-2-carboxylic acid exerts significant effects on various types of cells and cellular processes. It has been shown to exhibit anticancer activity on different cancer cell lines . Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,6-Naphthyridine-2-carboxylic acid exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit c-Met kinase, which is involved in cancer activity .
準備方法
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid . Another method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation .
Industrial Production Methods
Industrial production methods for 1,6-naphthyridine-2-carboxylic acid typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1,6-Naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
類似化合物との比較
Similar Compounds
Similar compounds to 1,6-naphthyridine-2-carboxylic acid include other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine . These compounds share the fused-ring system but differ in the position of the nitrogen atoms.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other fields .
特性
IUPAC Name |
1,6-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZMWXQJCJUCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352879 | |
| Record name | 1,6-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197507-59-8 | |
| Record name | 1,6-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Naphthyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on 1,6-Naphthyridine-2-carboxylic acid derivatives in relation to CDK8?
A: The research paper you provided investigates a specific 1,6-Naphthyridine-2-carboxylic acid derivative, 8-(1-Methyl-2,2-dioxo-2,3-dihydro-1H-2λ6-benzo[c]isothiazol-5-yl)-[1,6]naphthyridine-2-carboxylic acid methylamide, in complex with CDK8-CYCC. [] This suggests that this compound class might possess inhibitory activity against CDK8. CDK8 is a cyclin-dependent kinase involved in various cellular processes, including transcriptional regulation and cell cycle control. Dysregulation of CDK8 has been linked to several diseases, including cancer. Therefore, developing potent and selective CDK8 inhibitors holds therapeutic potential. This research provides valuable structural insights into how 1,6-Naphthyridine-2-carboxylic acid derivatives interact with CDK8, paving the way for further development of novel therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)

